REACTION_SMILES
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[Cl:13][C:14]([C:15]([Cl:16])=[O:17])=[O:18].[Cl:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:7]([F:12])[c:8]([Br:11])[cH:9][cH:10]1.[Cl:24][CH2:25][Cl:26].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23]>>[Cl:1][c:2]1[c:3]([C:4](=[O:5])[NH2:21])[c:7]([F:12])[c:8]([Br:11])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c(Cl)ccc(Br)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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NC(=O)c1c(Cl)ccc(Br)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |